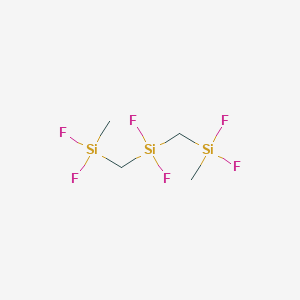

Bis((difluoro(methyl)silyl)methyl)difluorosilane

Description

Properties

IUPAC Name |

bis[[difluoro(methyl)silyl]methyl]-difluorosilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLAJWLTKBQZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C[Si](C[Si](C)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F6Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis((difluoro(methyl)silyl)methyl)difluorosilane is an organosilicon compound that has garnered interest in various fields, including organic synthesis and materials science. Its unique structure, featuring multiple fluorinated silyl groups, suggests potential biological activity that merits investigation. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound can be represented as . The compound contains two difluoromethylsilyl groups attached to a central carbon atom, contributing to its unique reactivity and potential biological applications.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with biological systems. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study investigating the antimicrobial properties of various organosilicon compounds found that derivatives of difluorosilanes exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines revealed that this compound exhibits moderate cytotoxic effects. The compound was tested against several cancer cell lines, including HeLa and MCF-7, demonstrating IC50 values in the micromolar range. This suggests potential as a chemotherapeutic agent .

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown inhibition of acetylcholinesterase activity, which may have implications for neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A case study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with significant inhibition at higher concentrations.

- Cytotoxicity in Cancer Research : In vitro studies on breast cancer cells demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential use in targeted cancer therapies.

Data Tables

Scientific Research Applications

Organic Synthesis

Silane Mediated Reactions

Bis((difluoro(methyl)silyl)methyl)difluorosilane serves as a versatile reagent in organic synthesis, particularly in silane-mediated reactions. Its difluorinated structure allows for selective functionalization of organic molecules. For instance, it has been utilized in the amidation and difluoroethylation of carboxylic acids, leading to the formation of amides and difluoroethylamines, which are important intermediates in pharmaceutical chemistry .

Disilylation Processes

The compound has also been employed in disilylation reactions, where it acts as a disilylating agent. This is particularly useful in the modification of palladacycles through C–H activation, enhancing yields of disilylated products significantly. The introduction of difluoromethyl groups can alter the electronic properties of the resulting compounds, making them suitable for further transformations .

Materials Science

Silicone and Polymer Chemistry

In materials science, this compound contributes to the development of advanced silicone materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the unique characteristics imparted by the difluorinated silane groups. Research indicates that such modifications can lead to materials with enhanced resistance to heat and chemical degradation .

Surface Modification

The compound is also explored for surface modification applications. Its ability to form self-assembled monolayers on various substrates can be harnessed to create hydrophobic surfaces or coatings that resist contamination and wear. This property is particularly beneficial in electronics and optics where surface integrity is crucial .

Pharmaceutical Applications

Drug Development

The difluorinated nature of this compound makes it a candidate for drug development processes. Its derivatives can be synthesized for use as active pharmaceutical ingredients (APIs). The unique electronic properties conferred by the difluoromethyl groups may enhance the bioactivity and selectivity of drug candidates. Studies have shown that compounds modified with difluoromethyl groups often exhibit improved pharmacokinetic profiles .

Case Study 1: Amidation Reactions

In a study conducted at the University of Nottingham, this compound was utilized in a silane-mediated amidation reaction that successfully produced various amides from carboxylic acids. The reaction demonstrated high efficiency and selectivity, paving the way for its application in synthesizing complex pharmaceutical compounds .

Case Study 2: Disilylation Efficiency

Research published in Asian Journal of Organic Chemistry highlighted the effectiveness of this compound as a disilylating agent for palladacycles derived from C–H activation reactions. The study reported significant improvements in product yields when using this silane compared to traditional methods, showcasing its potential for industrial applications in catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of Bis((difluoro(methyl)silyl)methyl)difluorosilane and structurally related organosilicon compounds:

Structural and Functional Differences

Fluorination vs. Chlorination :

- The target compound’s fluorine substituents enhance thermal stability and reduce reactivity compared to chlorinated analogs like dichlorodimethylsilane. For example, dichlorodimethylsilane reacts rapidly with water to form siloxanes, whereas fluorinated silanes exhibit slower hydrolysis .

- In flusilazole, fluorine on the phenyl rings increases lipophilicity, improving fungal membrane penetration .

Bulkier Substituents :

- DI-t-Butyldifluorosilane’s tert-butyl groups impart steric hindrance, reducing its reactivity in condensation reactions compared to less bulky fluorinated silanes .

Applications :

- Agrochemicals : Flusilazole’s triazole group enables antifungal activity, a feature absent in the target compound .

- Materials Science : The perfluorooctyl chain in 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane provides superior water repellency, making it ideal for coatings, whereas the target compound’s compact fluoromethyl groups may suit less demanding hydrophobic applications .

Preparation Methods

Reaction of Dichlorosilane with Difluoro(methyl)silyl Grignard Reagents

A foundational approach involves the use of Grignard reagents to introduce difluoro(methyl)silyl groups onto a silicon core. For example, 1,4-bis(dimethylsilyl)benzene is synthesized via a two-step process:

-

Formation of a Grignard reagent from p-dibromobenzene and magnesium in tetrahydrofuran (THF) at 50–60°C.

-

Subsequent reaction with dimethylchlorosilane under reflux to yield the bis-silylated product in 95% yield.

Adapting this method, bis((difluoro(methyl)silyl)methyl)difluorosilane could be synthesized by:

-

Generating a difluoro(methyl)silyl Grignard reagent (e.g., ) from and magnesium.

-

Reacting this reagent with silicon tetrachloride () or a dichlorosilane precursor in a 2:1 molar ratio.

Critical Parameters :

Fluorination of Chlorosilane Precursors

Halogen Exchange Using Metal Fluorides

Fluorination of chlorosilane intermediates is a common strategy. For instance, tris(2-iodophenyl)fluorosilane is synthesized via fluorination of the corresponding chlorosilane using or in polar aprotic solvents.

Applying this to the target compound:

-

Synthesize via silylation of with .

-

Perform fluorination using in dimethylformamide (DMF) at 100–120°C to substitute chlorides with fluorides.

Data Table 1: Fluorination Conditions

Disilane Coupling Reactions

Platinum-Catalyzed Hydrosilylation

Platinum catalysts facilitate the coupling of silanes with alkenes or alkynes. For example, 1,4-bis(3-aminopropyldimethylsilyl)benzene is synthesized via hydrosilylation using a platinum-divinyltetramethyldisiloxane complex.

For the target compound:

-

Prepare via reduction of with lithium aluminum hydride ().

-

Catalyze the reaction between and a difluorosilane () using or at 80–100°C.

Data Table 2: Catalytic Conditions

Redistribution Reactions

Lewis Acid-Mediated Redistribution

Lewis acids like or promote the redistribution of silicon bonds. For example, tetrakis(dimethylamino)diboron(4) undergoes redistribution with chlorosilanes to form mixed silylboron compounds.

Adapting this methodology:

-

Combine with in the presence of .

-

Heat the mixture at 120–150°C to induce bond redistribution, yielding .

Critical Considerations :

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Bis((difluoro(methyl)silyl)methyl)difluorosilane, and how do they address structural ambiguities?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective for identifying fluorinated silanes due to its sensitivity to fluorine-rich compounds. For structural confirmation, coupling LC-MS/MS with nuclear magnetic resonance (NMR) spectroscopy is advised. NMR can resolve ambiguities in silyl group arrangements by analyzing and chemical shifts, which are critical for distinguishing between isomers .

Q. What precautions are necessary to prevent decomposition during synthesis or storage?

- Methodological Answer : The compound’s stability is influenced by moisture and temperature. Storage under inert gas (e.g., argon) in anhydrous solvents like tetrahydrofuran (THF) is essential. Experimental studies on analogous silanes suggest that decomposition pathways involve hydrolysis of Si–F bonds or 1,2-silyl shifts; thus, reaction temperatures should remain below 40°C to minimize intramolecular rearrangements .

Q. How can researchers optimize reaction yields in silylation reactions involving this compound?

- Methodological Answer : Use stoichiometric control of the silylating agent and activate substrates with Lewis acids (e.g., BF₃·OEt₂). Kinetic studies on similar difluorosilanes indicate that excess reagent leads to side reactions, while sub-stoichiometric amounts result in incomplete silylation. Monitoring via in situ NMR can dynamically adjust reactant ratios .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level can model transition states for Si–C bond activation. For example, studies on 1,2-silyl shifts in analogous compounds reveal activation barriers (e.g., 26.2 kcal/mol for SiH₃SiH=CH₂), which inform catalytic conditions. Coupling these results with experimental kinetics (e.g., Arrhenius plots) validates computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.